(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine

Description

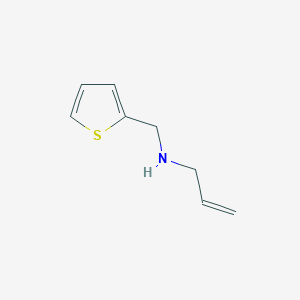

(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine (CAS: 53175-34-1) is a secondary amine featuring a propenyl (allyl) group and a thiophen-2-ylmethyl substituent. Its molecular formula is C₈H₁₁NS (molecular weight: 153.25 g/mol), and it is classified as a liquid at room temperature . Its IUPAC name, N-(thiophen-2-ylmethyl)prop-2-en-1-amine, reflects the substitution pattern where the thiophene ring is attached to the methylene group of the amine.

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6,9H,1,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUZUSDRGMOZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine typically involves a multi-step process. One common method includes the following steps:

Preparation of α-bromo-β-(thien-2-yl)-propionic acid: This is achieved by reacting β-(thien-2-yl)-propionic acid with thionyl chloride and phosphorus tribromide (PBr3).

Conversion to amine: The acid group is then converted into an amine using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).

Chemical Reactions Analysis

(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine has shown promising results in various scientific research applications :

Chemistry: It is used as a building block for creating other complex molecules in experimental drug-discovery research.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Mechanism of Action

The mechanism of action of (Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine involves its interaction with molecular targets and pathways within biological systems. The compound’s thiophen-2-ylmethyl group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse biological interactions .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Data

(c) Pharmacological Potential

- Thiophene-Containing Schiff Bases : Compounds like 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives exhibit selective cytotoxicity against breast cancer (IC₅₀: 1.28 µg/mL), highlighting the therapeutic relevance of thiophene-amine hybrids .

Coordination Chemistry

- Copper Complexes with Propenyl-Amines : Hetero-scorpionate ligands derived from propenyl-amines (e.g., (prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine) stabilize Cu(I) and Cu(II) oxidation states, enabling applications in catalysis and materials science .

Biological Activity

(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine is a compound with significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for researchers.

The compound is synthesized through a multi-step process involving the preparation of α-bromo-β-(thien-2-yl)-propionic acid followed by its conversion into an amine using reducing agents such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). The final product exhibits a prop-2-en-1-yl group attached to a thiophen-2-ylmethyl amine, which contributes to its biological activity.

The biological activity of this compound is attributed to its ability to modulate enzyme and receptor activities within biological systems. The thiophen-2-ylmethyl group facilitates interactions with various molecular targets, potentially leading to therapeutic effects in different diseases.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, particularly MCF-7 breast cancer cells. For instance, similar compounds showed IC50 values as low as 33 nM, indicating potent activity against tumor growth .

| Compound Type | IC50 Value (nM) | Cell Line |

|---|---|---|

| 3-(Prop-1-en-2-yl)azetidinones | 33 | MCF-7 |

| Other derivatives | Varies | MCF-7 |

Antioxidant Activity

Research indicates that related thiophene derivatives possess antioxidant properties, outperforming standard antioxidants such as BHT and BHA in various assays (DPPH, ABTS) . This suggests that this compound could also exhibit similar protective effects against oxidative stress.

Antifungal Activity

The compound has shown antifungal activity against pathogens like Fusarium oxysporum and Alternaria alternata, further expanding its potential applications in treating infections caused by fungi .

Case Studies

- Anticancer Research : A study focused on the synthesis of pyrrolidine derivatives, including those based on this compound, reported significant inhibition of cell proliferation in various cancer models. The mechanism was linked to tubulin destabilization, which is critical for cancer cell division .

- Antioxidant Studies : Another investigation evaluated the antioxidant capacity of thiophene-derived compounds, showcasing their ability to scavenge free radicals effectively. This property is essential for developing therapeutic agents aimed at age-related diseases and conditions characterized by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.